N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that features a unique combination of a furan ring, a triazine ring, and a benzenesulfonamide group
Properties
Molecular Formula |
C14H16N4O3S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H16N4O3S/c19-22(20,13-6-2-1-3-7-13)17-14-15-10-18(11-16-14)9-12-5-4-8-21-12/h1-8H,9-11H2,(H2,15,16,17) |
InChI Key |
GAQJBNYEEPYVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC=CO2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:
-
Formation of the Furan-2-ylmethyl Intermediate: : This step involves the preparation of furan-2-ylmethylamine from commercially available furan-2-carboxaldehyde. The aldehyde is first converted to its oxime, which is then reduced using lithium aluminum hydride (LiAlH4) to yield furan-2-ylmethylamine.
-
Synthesis of the Triazine Ring: : The furan-2-ylmethylamine is then reacted with cyanuric chloride under basic conditions to form the triazine ring. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine.
-
Formation of the Benzenesulfonamide Group: : The final step involves the reaction of the triazine intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine. This step is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.
-
Reduction: : The triazine ring can be reduced under catalytic hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst, resulting in the formation of tetrahydrotriazine derivatives.
-
Substitution: : The benzenesulfonamide group can undergo nucleophilic substitution reactions. For example, treatment with sodium hydride (NaH) and an alkyl halide can lead to the formation of N-alkylbenzenesulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Tetrahydrotriazine derivatives
Substitution: N-alkylbenzenesulfonamide derivatives
Scientific Research Applications
Chemistry
In organic chemistry, N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazine ring is known to interact with various biological targets, and the presence of the furan and benzenesulfonamide groups can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The benzenesulfonamide group is a common pharmacophore in many drugs, and modifications to the furan and triazine rings can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, while the furan and benzenesulfonamide groups can enhance binding through additional interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
- N-(furan-2-ylmethyl)-4-bromo-3-trifluoromethylbenzenesulfonamide
- 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide
Uniqueness
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to the presence of the triazine ring, which is not commonly found in similar compounds
Biological Activity
N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the sulfonamide class and features a furan moiety along with a tetrahydro-1,3,5-triazine ring. Its molecular formula is with a molecular weight of 338.36 g/mol. The structural complexity may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O3S |
| Molecular Weight | 338.36 g/mol |
| CAS Number | 1087655-67-1 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Research indicates that heterocyclic compounds similar to this sulfonamide exhibit antiviral properties. For instance, compounds with similar structural features have shown effectiveness against RNA viruses by inhibiting key viral enzymes such as RNA-dependent RNA polymerase .
- Antitumor Effects : Studies have demonstrated that compounds containing triazine rings can induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and caspase activation. The compound's ability to intercalate with DNA suggests potential for use in anticancer therapies .
- Antimicrobial Properties : The sulfonamide group is known for its broad-spectrum antimicrobial activity. This compound may exhibit similar properties by interfering with bacterial folic acid synthesis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives of this compound:
- Antiviral Efficacy : In a study focusing on antiviral agents derived from heterocycles, compounds with triazine structures showed promising EC50 values ranging from 0.26 μM to 3.4 μM against various viral targets .
- Cytotoxicity in Cancer Cell Lines : Research has shown that derivatives similar to this compound exhibited IC50 values as low as 0.25 μM against hepatocarcinoma cell lines (HepG2), indicating significant antitumor potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
